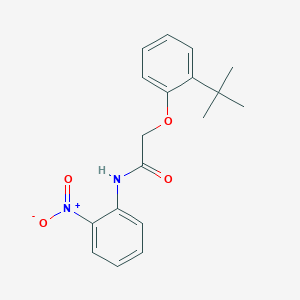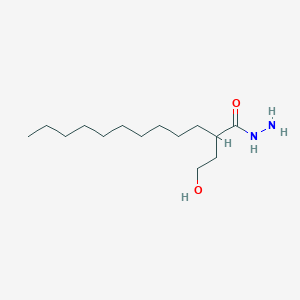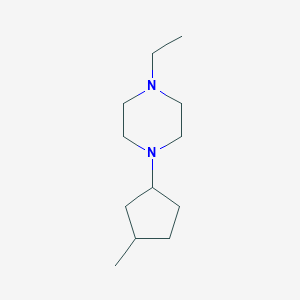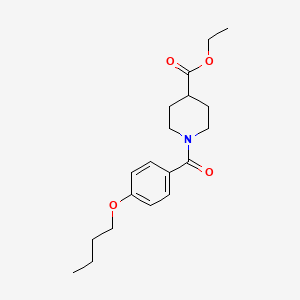
2-(2-tert-butylphenoxy)-N-(2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-tert-butylphenoxy)-N-(2-nitrophenyl)acetamide, commonly known as TBNPA, is a chemical compound that belongs to the family of acetamides. TBNPA is widely used in various industrial applications, including the production of polymers, plastics, and adhesives. TBNPA is also used as a fungicide and a biocide in several industries.
Aplicaciones Científicas De Investigación
TBNPA has been extensively studied for its antimicrobial and antifungal properties. It has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and yeasts. TBNPA has also been studied for its potential use as a herbicide and a pesticide. In addition, TBNPA has been used as a model compound for studying the adsorption and desorption of organic compounds in soil.
Mecanismo De Acción
The mechanism of action of TBNPA is not fully understood. However, it is believed that TBNPA acts by disrupting the cell membrane of microorganisms, leading to cell death. TBNPA has also been found to inhibit the growth of microorganisms by interfering with their metabolic processes.
Biochemical and Physiological Effects:
TBNPA has been found to have low toxicity to mammals and is not considered to be a carcinogen. However, it can cause skin irritation and sensitization in some individuals. TBNPA has also been found to have a negative impact on aquatic organisms, particularly fish and invertebrates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBNPA is a readily available and inexpensive compound that can be easily synthesized in the laboratory. It has been used as a model compound for studying the fate and transport of organic compounds in soil. However, TBNPA has a low solubility in water, which can limit its use in aqueous systems.
Direcciones Futuras
There are several future directions for the study of TBNPA. One area of research is the development of more efficient synthesis methods for TBNPA. Another area of research is the investigation of the environmental fate and transport of TBNPA. Additionally, the potential use of TBNPA as a herbicide and a pesticide should be further explored. Finally, the development of new derivatives of TBNPA with improved antimicrobial properties should be investigated.
Conclusion:
In conclusion, TBNPA is a chemical compound with a wide range of industrial applications. It has been extensively studied for its antimicrobial and antifungal properties and has been found to be effective against a wide range of microorganisms. TBNPA has a low toxicity to mammals but can have a negative impact on aquatic organisms. There are several future directions for the study of TBNPA, including the development of more efficient synthesis methods, investigation of the environmental fate and transport, and the development of new derivatives with improved properties.
Métodos De Síntesis
TBNPA can be synthesized by reacting 2-tert-butylphenol with 2-nitroaniline in the presence of acetic anhydride and a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is then purified by recrystallization. The chemical structure of TBNPA is shown below:
Propiedades
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-18(2,3)13-8-4-7-11-16(13)24-12-17(21)19-14-9-5-6-10-15(14)20(22)23/h4-11H,12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRCBSXXHDWQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-butylphenoxy)-N-(2-nitrophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-[(dimethylamino)sulfonyl]-2-fluorobenzoate](/img/structure/B4883200.png)
![2-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B4883214.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B4883219.png)
![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-[4-(diphenylmethyl)-1-piperazinyl]acetamide diethanedioate](/img/structure/B4883221.png)
![1-(cyclohexylmethyl)-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4883223.png)

![1-(4-chlorophenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4883251.png)

![N-[4-({[(2-methylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B4883260.png)
![3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B4883267.png)
![3-[bis(4-methylphenyl)phosphoryl]-1-propanol](/img/structure/B4883278.png)
![1-[4-(2,6-dichlorophenoxy)butyl]-4-methylpiperidine](/img/structure/B4883284.png)

![N-(2,4-difluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4883287.png)